
Alcaftadinsäure
Übersicht
Beschreibung
Alcaftadine carboxylic acid is a metabolite of alcaftadine, a compound primarily used as an antihistamine for the prevention of itching associated with allergic conjunctivitis . Alcaftadine itself is a H1 histamine receptor antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action:
Alcaftadine acts as an H1 histamine receptor antagonist, inhibiting the release of histamine from mast cells. It also demonstrates decreased chemotaxis and inhibition of eosinophil activation, which are crucial in allergic responses .
Pharmacokinetics:
- Absorption: Following bilateral topical administration of alcaftadine ophthalmic solution (0.25%), the peak plasma concentration of the active carboxylic acid metabolite occurs approximately one hour after dosing, with levels falling below detectable limits within 12 hours .
- Distribution and Metabolism: Alcaftadine is primarily metabolized by non-CYP450 cytosolic enzymes to its carboxylic acid form, which is rapidly converted and has a favorable safety profile .
Clinical Applications
1. Treatment of Ocular Allergies:
Alcaftadine carboxylic acid is utilized in treating symptoms associated with allergic conjunctivitis. Clinical trials have demonstrated its effectiveness in preventing ocular itching and other allergic symptoms when compared to placebo . The following table summarizes key clinical trials:
Study ID | Objective | Design | Participants | Results |
---|---|---|---|---|
05-003-11 | Efficacy against allergic conjunctivitis | Randomized, double-masked | 126 subjects | Significant reduction in symptoms vs. placebo |
05-003-13 | Safety and tolerability | Multicenter, randomized | 88 subjects | Well tolerated; minimal adverse effects reported |
09-003-05 | Pharmacokinetics and efficacy | Open-label | 365 subjects | Rapid absorption; effective symptom relief |
2. Safety Profile:
The safety profile of alcaftadine carboxylic acid is well-documented. Common adverse reactions include eye irritation and burning at the instillation site, occurring in less than 4% of treated eyes . A notable case study reported allergic contact dermatitis associated with alcaftadine use, underscoring the importance of monitoring for hypersensitivity reactions .
Case Studies
Case Study: Efficacy in Allergic Conjunctivitis
In a multicenter trial involving patients with a history of allergic conjunctivitis, alcaftadine demonstrated a statistically significant improvement in ocular itching compared to vehicle solutions. Patients reported rapid relief within minutes of administration, supporting its clinical utility as an effective antihistamine for ocular applications.
Case Study: Tolerability Assessment
A double-masked study assessed the tolerability of various concentrations of alcaftadine ophthalmic solutions. Results indicated high tolerability across all formulations, with minimal discomfort reported by participants. This reinforces the compound's suitability for long-term use in managing chronic allergic conditions.
Wirkmechanismus
Target of Action
Alcaftadine carboxylic acid primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .
Mode of Action
Alcaftadine carboxylic acid acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
The primary biochemical pathway affected by alcaftadine carboxylic acid is the histamine signaling pathway . By blocking the H1 histamine receptor, it disrupts the normal signaling process, reducing the recruitment of eosinophils after exposure to an allergen .
Pharmacokinetics
Alcaftadine carboxylic acid exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. Following topical ocular administration, the mean plasma concentration of alcaftadine reaches its peak at approximately 15 minutes . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes, which convert it to the active carboxylic acid metabolite . The protein binding of alcaftadine and the active metabolite are 39.2% and 62.7% respectively .
Result of Action
The action of alcaftadine carboxylic acid results in the prevention of itching associated with allergic conjunctivitis . By blocking the H1 histamine receptor, it reduces itching and redness of the eyes . It also decreases the number of eosinophils, reducing the progression of allergic conjunctivitis .
Action Environment
The action of alcaftadine carboxylic acid is influenced by its administration environment. As it is administered as an eye drop, its effects are primarily localized to the eye . The half-life of alcaftadine after ocular administration is approximately two hours . The main metabolite of alcaftadine is a carboxylic acid that has minimal systemic effects . Because alcaftadine is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects .
Biochemische Analyse
Biochemical Properties
Alcaftadine carboxylic acid interacts with the H1 histamine receptor, acting as an antagonist . This interaction inhibits the release of histamine from mast cells, decreasing chemotaxis and eosinophil activation .
Cellular Effects
Alcaftadine carboxylic acid affects various types of cells, particularly those involved in allergic reactions. By inhibiting the H1 histamine receptor, it prevents the release of histamine, a key mediator of allergic responses . This can influence cell signaling pathways and cellular metabolism related to allergic reactions .
Molecular Mechanism
The molecular mechanism of Alcaftadine carboxylic acid involves binding to the H1 histamine receptor, acting as an antagonist . This binding inhibits the release of histamine from mast cells, which can lead to changes in gene expression related to allergic responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alcaftadine carboxylic acid can change over time. The compound is metabolized by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The stability and degradation of this metabolite can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Alcaftadine carboxylic acid can vary with different dosages in animal models
Metabolic Pathways
Alcaftadine carboxylic acid is involved in metabolic pathways mediated by non-CYP450 cytosolic enzymes . These enzymes convert Alcaftadine to the active carboxylic acid metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of alcaftadine involves several steps, starting from the synthesis of the intermediate compounds. The process involves the use of formaldehyde and other reagents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of alcaftadine and its carboxylic acid derivative involves optimized synthetic routes to minimize steps and maximize yield. The process typically includes the use of non-CYP450 cytosolic enzymes for the metabolism of alcaftadine to its active carboxylic acid form .
Analyse Chemischer Reaktionen
Types of Reactions: Alcaftadine carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Potential reduction of carboxylic acids to alcohols under specific conditions.
Substitution: Possible substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products: The major product formed from these reactions is the carboxylic acid derivative of alcaftadine, which retains the antihistamine properties of the parent compound .
Vergleich Mit ähnlichen Verbindungen
Olopatadine: Another H1 histamine receptor antagonist used for similar indications.
Ketotifen: A dual-action antihistamine and mast cell stabilizer.
Pheniramine: An older antihistamine with similar properties.
Uniqueness: Alcaftadine carboxylic acid is unique due to its high affinity for the H1 receptor and its ability to inhibit histamine release from mast cells. It also shows a broader spectrum of antihistamine activity compared to some other compounds .
Biologische Aktivität
Alcaftadine carboxylic acid is a significant metabolite of alcaftadine, a compound primarily used in ophthalmic formulations for the treatment of allergic conjunctivitis. This article explores the biological activity of alcaftadine carboxylic acid, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
Chemical Structure and Properties
Alcaftadine carboxylic acid, derived from alcaftadine, is characterized by its unique chemical structure:
- Chemical Name : 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b]benzazepine-3-carboxylic acid
- Molecular Formula : C19H21N3O2
- Molecular Weight : 325.39 g/mol
Alcaftadine acts primarily as a H1 histamine receptor antagonist , inhibiting the release of histamine from mast cells. This action is crucial in alleviating symptoms associated with allergic reactions, particularly in ocular conditions.
Key Mechanisms Include:
- Histamine Receptor Antagonism : Blocks H1 receptors to prevent itching and inflammation.
- Inhibition of Mast Cell Degranulation : Reduces the release of pro-inflammatory mediators.
- Eosinophil Activation Suppression : Decreases chemotaxis and activation of eosinophils, which are often elevated in allergic responses .
Pharmacokinetics
The pharmacokinetic profile of alcaftadine carboxylic acid reveals important insights into its absorption and metabolism:
- Absorption : Following topical administration, peak plasma concentrations occur rapidly (median Tmax = 1 hour) with levels declining below quantifiable limits within 12 hours.
- Metabolism : Alcaftadine is metabolized to its carboxylic acid form predominantly via non-CYP450 cytosolic enzymes .
- Elimination Half-Life : The half-life of the carboxylic acid metabolite is approximately 2 hours .
Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of alcaftadine in managing allergic conjunctivitis. Notable studies include:
Adverse Effects
While generally well tolerated, some reported adverse effects include:
- Eye irritation
- Burning sensation at the instillation site
These effects occurred in less than 4% of treated individuals .
Case Studies
A case study involving patients with severe allergic conjunctivitis treated with alcaftadine showed a marked improvement in symptoms within minutes post-administration. Patients reported significant relief from itching and redness, corroborating the compound's rapid onset of action.
Eigenschaften
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYFQCFNPVJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598456 | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147083-93-0 | |
Record name | Alcaftadine carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147083930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALCAFTADINE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T50E484899 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.